5-Fluoro-1-benzothiophene-2-carbaldehyde

Vue d'ensemble

Description

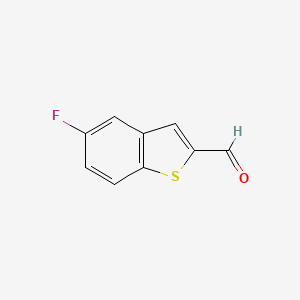

5-Fluoro-1-benzothiophene-2-carbaldehyde: is an organic compound with the molecular formula C9H5FOS . It is a derivative of benzothiophene, where a fluorine atom is substituted at the 5-position and an aldehyde group is present at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzothiophene-2-carbaldehyde typically involves the fluorination of benzothiophene derivatives followed by formylation. One common method includes:

Fluorination: Starting with benzothiophene, a fluorinating agent such as (NFSI) can be used to introduce the fluorine atom at the 5-position.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives.

| Reaction | Conditions | Product |

|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄ in acidic medium (H₂SO₄/H₂O) | 5-Fluoro-1-benzothiophene-2-carboxylic acid |

| Aldehyde → Acid chloride | SOCl₂ or PCl₅ in anhydrous conditions | 5-Fluoro-1-benzothiophene-2-carbonyl chloride |

Key Findings :

-

Oxidation with KMnO₄ proceeds via radical intermediates, with the fluorine atom enhancing electron-withdrawing effects, stabilizing transition states .

-

Acid chloride formation is critical for subsequent amide or ester syntheses.

Reduction Reactions

The aldehyde group can be selectively reduced to primary alcohols or fully deoxygenated.

| Reaction | Reagents | Product |

|---|---|---|

| Aldehyde → Alcohol | NaBH₄/MeOH or LiAlH₄/Et₂O | 5-Fluoro-1-benzothiophene-2-methanol |

| Aldehyde → Methyl group | Wolff-Kishner (NH₂NH₂, NaOH) | 5-Fluoro-1-benzothiophene |

Key Findings :

-

NaBH₄ provides milder conditions, preserving the benzothiophene ring’s integrity .

-

Fluorine’s electronegativity directs regioselectivity in reduction pathways.

Nucleophilic Substitution at the Fluorine Position

The fluorine atom at the 5-position participates in aromatic nucleophilic substitution (SNAr).

| Reaction | Nucleophile | Product |

|---|---|---|

| Fluorine → Amine | NH₃ (high pressure) | 5-Amino-1-benzothiophene-2-carbaldehyde |

| Fluorine → Methoxy | NaOMe/Cu catalyst | 5-Methoxy-1-benzothiophene-2-carbaldehyde |

Key Findings :

-

SNAr reactions require electron-deficient aromatic systems, enhanced by the aldehyde’s electron-withdrawing effect .

-

Copper catalysts accelerate methoxy substitution by stabilizing transition states.

Multicomponent Reactions (MCRs)

The aldehyde group participates in MCRs, forming complex heterocycles.

| Reaction Type | Components | Product |

|---|---|---|

| Ugi reaction | Amine, isocyanide, carboxylic acid | Polycyclic benzothiophene derivatives |

| Click chemistry | Azides, Cu(I) catalyst | Triazole-linked benzothiophenes |

Key Findings :

-

The Vilsmeier-Haack-derived aldehyde facilitates imine formation in Ugi reactions .

-

Click reactions with azides yield triazoles with high atom economy (≥90% yield in optimized conditions) .

Condensation Reactions

The aldehyde undergoes condensation with amines or hydrazines.

| Reaction | Reagents | Product |

|---|---|---|

| Schiff base formation | Primary amine (e.g., aniline) | 5-Fluoro-1-benzothiophene-2-imine |

| Hydrazone formation | NH₂NH₂ | 5-Fluoro-1-benzothiophene-2-hydrazone |

Key Findings :

Applications De Recherche Scientifique

Chemical Synthesis

5-Fluoro-1-benzothiophene-2-carbaldehyde serves as a critical building block in the synthesis of more complex organic molecules. It is commonly used as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has shown potential as a pharmacophore in drug development, with derivatives exhibiting various biological activities.

Research indicates that this compound and its derivatives may possess:

- Antimicrobial Properties : Notably effective against various pathogens.

- Anticancer Activity : In vitro studies have demonstrated effectiveness against cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

| Biological Activity | Example Studies |

|---|---|

| Antimicrobial | Significant activity against MRSA and E. coli |

| Anticancer | Growth inhibition of cancer cell lines up to 97% |

Material Science

In material science, this compound is utilized in the development of organic semiconductors and conductive polymers, contributing to advancements in electronic materials.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Antimicrobial Activity

A study on derivatives showed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Shigella flexneri | 1250 |

| Yersinia enterocolitica | 1250 |

| Staphylococcus aureus (MRSA) | 2500 |

| Escherichia coli | 2500 |

| Salmonella enteritidis | 2500 |

| Candida tropicalis | 5000 |

| Pseudomonas aeruginosa | 5000 |

| Klebsiella pneumoniae | >10000 |

Inhibition of Quorum Sensing

Research has shown that certain benzothiophene derivatives can inhibit quorum sensing in Pseudomonas aeruginosa, indicating potential applications in controlling bacterial virulence.

In Vitro Studies

In vitro assays have demonstrated that derivatives can significantly inhibit the growth of various cancer cell lines, suggesting their utility in cancer therapeutics.

Mécanisme D'action

The mechanism of action of 5-Fluoro-1-benzothiophene-2-carbaldehyde and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis .

Comparaison Avec Des Composés Similaires

- 5-Fluoro-2-benzothiophene carboxylic acid

- 5-Fluoro-1-benzothiophene-2-methanol

- 5-Fluoro-1-benzothiophene-2-thiol

Comparison: Compared to its analogs, 5-Fluoro-1-benzothiophene-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which can significantly influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Activité Biologique

5-Fluoro-1-benzothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevance in drug development, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a unique benzothiophene core, which combines a thiophene ring with a benzene ring. The presence of a fluorine atom enhances its lipophilicity and stability, while the aldehyde functional group serves as a reactive site for further chemical modifications .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity, influencing biochemical pathways critical for therapeutic effects. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, demonstrating potential antimicrobial activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. A study on bis(benzo[b]thiophene-2-yl) alkyl methanimine derivatives found that one derivative showed significant antibacterial activity against various pathogens, including:

| Pathogen | MIC (µg/mL) |

|---|---|

| Shigella flexneri | 1250 |

| Yersinia enterocolitica | 1250 |

| Staphylococcus aureus (MRSA) | 2500 |

| Escherichia coli | 2500 |

| Salmonella enteritidis | 2500 |

| Candida tropicalis | 5000 |

| Pseudomonas aeruginosa | 5000 |

| Klebsiella pneumoniae | >10000 |

These findings suggest the compound could serve as a lead for developing new antibacterial agents .

Anticancer Potential

The compound is also explored for its anticancer properties. Inhibitors containing similar benzothiophene structures have shown promise in targeting histone deacetylases (HDACs), which play a role in cancer progression. Compounds with modifications similar to this compound have demonstrated selective inhibition against HDAC subtypes, indicating potential as anticancer therapeutics .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Activity : A study synthesized various derivatives and evaluated their antimicrobial effects using quantitative structure-activity relationship (QSAR) models. The most active compound exhibited significant antibacterial and antileishmanial properties .

- Inhibition of Quorum Sensing : Research highlighted the ability of certain benzothiophene derivatives to inhibit quorum sensing in Pseudomonas aeruginosa, suggesting their potential use in controlling bacterial virulence .

- In Vitro Studies : In vitro assays have demonstrated the effectiveness of these compounds against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being investigated .

Propriétés

IUPAC Name |

5-fluoro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZOCQQFVGXLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677761 | |

| Record name | 5-Fluoro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698367-29-2 | |

| Record name | 5-Fluoro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.